molecular formula C9H13N B15231589 1-Azabicyclo(2.2.2)octane, 4-ethynyl- CAS No. 52547-86-1

1-Azabicyclo(2.2.2)octane, 4-ethynyl-

Cat. No.: B15231589
CAS No.: 52547-86-1
M. Wt: 135.21 g/mol
InChI Key: YNWQRSDBDBXZIQ-UHFFFAOYSA-N
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Description

4-Ethynyl-1-azabicyclo[2.2.2]octane is a bicyclic compound with the molecular formula C₉H₁₃N and a molecular weight of 135.2062 g/mol . This compound is characterized by its unique structure, which includes an ethynyl group attached to a 1-azabicyclo[2.2.2]octane framework. The presence of the nitrogen atom in the bicyclic system imparts distinct chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

The synthesis of 4-ethynyl-1-azabicyclo[2.2.2]octane can be achieved through several routes. One common method involves the intramolecular dehydration of 4-(2-hydroxyethyl)piperidine in the presence of a solid acidic catalyst such as CNM-3. This reaction is typically carried out at elevated temperatures (around 425°C) and can yield up to 84.3% of the desired product . Industrial production methods may involve similar dehydration reactions, optimized for higher yields and scalability.

Chemical Reactions Analysis

4-Ethynyl-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.

    Addition: The ethynyl group can also undergo addition reactions with various reagents, forming new compounds with different functional groups.

Scientific Research Applications

4-Ethynyl-1-azabicyclo[2.2.2]octane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: The compound’s chemical properties make it useful in various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ethynyl-1-azabicyclo[222]octane involves its interaction with specific molecular targets and pathways The nitrogen atom in the bicyclic system can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity

Comparison with Similar Compounds

4-Ethynyl-1-azabicyclo[2.2.2]octane can be compared with other similar compounds, such as:

The presence of the ethynyl group in 4-ethynyl-1-azabicyclo[2.2.2]octane imparts unique characteristics, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

52547-86-1

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

4-ethynyl-1-azabicyclo[2.2.2]octane

InChI

InChI=1S/C9H13N/c1-2-9-3-6-10(7-4-9)8-5-9/h1H,3-8H2

InChI Key

YNWQRSDBDBXZIQ-UHFFFAOYSA-N

Canonical SMILES

C#CC12CCN(CC1)CC2

Origin of Product

United States

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